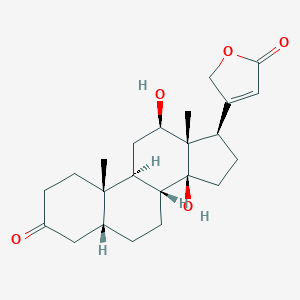

3-Ketodigoxigenin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Ketodigoxigenin is a metabolite of digoxin, a well-known cardiac glycoside extracted from the foxglove plant, Digitalis lanata . Digoxin is widely used in the treatment of various heart conditions, particularly atrial fibrillation and heart failure . The corresponding aglycone of digoxin is digoxigenin, and this compound is formed through the oxidation of the 3β-hydroxyl group of digoxigenin .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ketodigoxigenin typically involves the oxidation of digoxigenin. One common method is the use of liver alcohol dehydrogenase (LADH) to catalyze the oxidation of the 3β-hydroxyl group of digoxigenin to form this compound . This enzymatic reaction is carried out under controlled conditions to ensure the selective oxidation of the hydroxyl group.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of digoxigenin from Digitalis lanata, followed by its oxidation using LADH or other suitable oxidizing agents. The reaction conditions are optimized to maximize yield and purity, and the product is purified using standard chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Ketodigoxigenin undergoes various chemical reactions, including:

Oxidation: Further oxidation can occur at other positions on the molecule.

Reduction: The keto group can be reduced back to a hydroxyl group.

Substitution: The keto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include liver alcohol dehydrogenase (LADH) and other enzymatic oxidants.

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used to reduce the keto group.

Substitution: Nucleophiles such as amines or thiols can react with the keto group under mild conditions.

Major Products Formed:

Oxidation: Further oxidized derivatives of this compound.

Reduction: Digoxigenin.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis of Derivatives

3-Ketodigoxigenin serves as a precursor for synthesizing various digoxin derivatives and analogs. These compounds are crucial for studying structure-activity relationships (SAR) in cardiac glycosides. The ability to modify the structure allows researchers to investigate how changes affect biological activity and pharmacokinetics.

Chemical Reactions

The compound undergoes several chemical reactions, including:

- Oxidation : Further oxidation can yield more complex derivatives.

- Reduction : The keto group can be reduced back to a hydroxyl group, regenerating digoxigenin.

- Substitution : The keto group can participate in nucleophilic substitution reactions with amines or thiols, leading to various substituted derivatives.

Biological Applications

Metabolism Studies

In biological research, this compound is used as a tool for studying the metabolism and biotransformation of cardiac glycosides. Understanding these pathways is essential for elucidating how digoxin and its metabolites exert their effects in biological systems.

Pharmacokinetics and Pharmacodynamics

Research on this compound contributes to a deeper understanding of the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (effects on the body) of digoxin. This knowledge is vital for optimizing therapeutic strategies in treating heart conditions.

Medical Applications

Therapeutic Development

The compound is explored in the development of diagnostic assays and therapeutic agents targeting cardiovascular diseases. Its unique properties allow it to be a valuable candidate for creating new treatments that may improve cardiac function or provide better diagnostic capabilities.

Mechanism of Action

this compound's mechanism of action is similar to that of digoxin; it inhibits the Na+/K+-ATPase enzyme, which increases intracellular sodium levels. This increase promotes calcium influx, enhancing cardiac contractility—a critical factor in managing heart failure and other cardiac conditions.

Industrial Applications

Diagnostic Assays

In the industrial sector, this compound is utilized in developing diagnostic assays for detecting heart diseases. Its role as a biomarker can help in early diagnosis and monitoring of therapeutic efficacy in patients undergoing treatment with digoxin or similar compounds.

Wirkmechanismus

The mechanism of action of 3-Ketodigoxigenin is similar to that of digoxin. It exerts its effects by inhibiting the Na+/K±ATPase enzyme, leading to an increase in intracellular sodium levels. This, in turn, promotes the influx of calcium ions, enhancing cardiac contractility . The molecular targets include the Na+/K±ATPase enzyme and associated signaling pathways involved in cardiac function .

Vergleich Mit ähnlichen Verbindungen

Digoxigenin: The aglycone of digoxin, differing by the presence of a hydroxyl group instead of a keto group at the 3-position.

Digitoxigenin: Another cardiac glycoside aglycone, structurally similar but lacking the hydroxyl group at the 12-position.

Gitoxigenin: Similar to digoxigenin but with additional hydroxyl groups at different positions.

Uniqueness: 3-Ketodigoxigenin is unique due to its specific oxidation state, which influences its reactivity and biological activity. Its distinct structure allows for unique interactions with enzymes and receptors, making it a valuable compound for research and therapeutic applications .

Eigenschaften

CAS-Nummer |

4442-17-5 |

|---|---|

Molekularformel |

C₂₃H₃₂O₅ |

Molekulargewicht |

388.5 g/mol |

IUPAC-Name |

3-[(5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C23H32O5/c1-21-7-5-15(24)10-14(21)3-4-17-18(21)11-19(25)22(2)16(6-8-23(17,22)27)13-9-20(26)28-12-13/h9,14,16-19,25,27H,3-8,10-12H2,1-2H3/t14-,16-,17-,18+,19-,21+,22+,23+/m1/s1 |

InChI-Schlüssel |

POWMMMXVDBMFMP-QPMAGJLNSA-N |

SMILES |

CC12CCC(=O)CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O |

Isomerische SMILES |

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O |

Kanonische SMILES |

CC12CCC(=O)CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O |

Key on ui other cas no. |

4442-17-5 |

Synonyme |

12β,14-Dihydroxy-3-oxo-5β-card-20(22)-enolide; 12β,14β-Dihydroxy-3-oxo-5β,14β-card-20(22)-enolide; 3-Dehydrodigoxigenin; 3-Digoxigenone; 3-Oxodigoxigenin; 3-Dehydro-digoxigenin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.